3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
CAS No.: 16948-10-0
VCID: VC21538378
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is an organic compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . It is commonly used in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions during synthesis processes. Applications in Peptide Synthesis3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is a valuable building block in peptide synthesis. The Boc protecting group allows for selective deprotection under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The presence of a methyl group and a branched carbon chain can influence peptide conformation and stability, which is crucial for designing peptides with specific biological activities. Synthesis MethodsSeveral methods exist for synthesizing this compound, often involving the protection of the amino group with a Boc group followed by the introduction of the carboxyl group. The synthesis typically involves reactions that ensure the preservation of the Boc group during the formation of the carboxylic acid moiety. Interaction StudiesInteraction studies involving this compound focus on its role as a building block in peptides. These studies investigate how modifications to the amino acid sequence affect the binding affinities and biological activities of the resulting peptides. While specific interaction data for this compound alone is sparse, its utility in drug design is significant due to its ability to influence peptide conformation and stability. Similar CompoundsSeveral compounds share structural similarities with 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. Notable examples include:
These compounds differ in their side chain structures but share the Boc protecting group, which is essential for their applications in peptide synthesis. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 16948-10-0 | ||||||||||||
Product Name | 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | ||||||||||||
Molecular Formula | C9H17NO4 | ||||||||||||
Molecular Weight | 203.24 g/mol | ||||||||||||
IUPAC Name | 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | ||||||||||||
Standard InChIKey | GDQRNRYMFXDGMS-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)O | ||||||||||||
Canonical SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)O | ||||||||||||
Synonyms | 16948-10-0;3-((tert-Butoxycarbonyl)amino)-2-methylpropanoicacid;Boc-DL-3-Aminoisobutyricacid;3-[(tert-butoxycarbonyl)amino]-2-methylpropanoicacid;3-(BOC-AMINO)-2-METHYLPROPANOICACID;3-(Tert-butoxycarbonylamino)-2-methylpropionicacid;3-(tert-butoxycarbonylamino)-2-methyl-propanoicacid;boc-dL-beta-aib-OH;ACMC-20a7wy;ACMC-20a9jh;AC1N5BX0;SCHEMBL288557;CTK0H3810;GDQRNRYMFXDGMS-UHFFFAOYSA-N;MolPort-002-054-098;AA148;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicAcid;3-Boc-Amino-2-methylpropanoicacid;8684AA;ANW-61850;MFCD02094137;3-Boc-Amino-2-methyl-propionicacid;AKOS011971375;CS18787;AK-63452 | ||||||||||||
PubChem Compound | 4192640 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume